molecular formula C19H22N8O3S B2731775 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1797719-31-3

4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2731775
CAS No.: 1797719-31-3
M. Wt: 442.5
InChI Key: LMEODFVHKQLNOX-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, a complex small molecule designed for advanced research applications. It features a multi-pharmacophore structure that integrates a pyridazine core substituted with a 1H-1,2,4-triazole moiety, linked via a piperazine group to a benzenesulfonamide derivative . Compounds containing the 1,2,4-triazole and pyridazine motifs are of significant interest in medicinal chemistry and biochemistry due to their diverse biological activities. Research on similar structures has demonstrated potential applications as antimicrobial agents, with studies showing promising activity against various bacterial strains . Furthermore, the piperazine and sulfonamide functional groups are commonly employed in drug discovery to fine-tune pharmacokinetic properties and target engagement, suggesting potential utility in developing enzyme inhibitors or receptor-targeted therapies . This reagent is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All products are handled by qualified professionals and are backed by full quality assurance documentation, including a Certificate of Analysis (COA). For specific storage, handling, and shipping information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

N,N-dimethyl-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3S/c1-24(2)31(29,30)16-5-3-15(4-6-16)19(28)26-11-9-25(10-12-26)17-7-8-18(23-22-17)27-14-20-13-21-27/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEODFVHKQLNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a lead compound for drug development.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes:

  • A triazole ring known for its biological activity.
  • A pyridazine moiety , which enhances interaction with biological targets.
  • A piperazine carbonyl , contributing to its pharmacological properties.
  • A benzenesulfonamide group , which is critical for its inhibitory effects on various enzymes.

Carbonic Anhydrase Inhibition

Recent studies have shown that derivatives of benzenesulfonamides exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms hCA I , hCA II , hCA IX , and hCA XII . The compound has demonstrated moderate to high potency against these isoforms, which are implicated in tumor progression and other pathological conditions. For instance:

  • Inhibition constants (KIK_I) for selected derivatives ranged from 35.9 nM to 170.0 nM against hCA isoforms, indicating promising selectivity and potency .

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:

  • The compound exhibited selective cytotoxicity towards Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma) cell lines. Notably, certain analogs demonstrated reduced toxicity towards normal cell lines, suggesting a favorable therapeutic index .

Case Studies

  • Study on Selective Cytotoxicity :
    • Compounds derived from the parent structure showed varying degrees of selectivity against cancer cells. For example, compounds with modifications at the triazole or sulfonamide groups displayed enhanced activity against Hep3B cells while maintaining lower toxicity towards L929 normal cells .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound binds effectively within the active sites of target enzymes, facilitating interactions that enhance its inhibitory effects on carbonic anhydrases. This binding is crucial for understanding the structure-activity relationship (SAR) of these compounds .

Data Tables

CompoundTarget IsoformKIK_I (nM)Cell Line TestedIC50 (μM)
7ahCA I47.1Hep3B5.0
7dhCA II35.9A5493.5
7ohCA IX170.0L929>10

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogues, focusing on molecular features, bioactivity, and physicochemical properties.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name / Class Core Structure Key Substituents/Modifications Bioactivity (MIC or IC₅₀) Key References
Target Compound Pyridazine-triazole-piperazine-sulfonamide N,N-dimethylbenzenesulfonamide Data not available
Fluconazole derivatives (e.g., 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazin-1-yl]-2-propanols) Triazole-piperazine-propanol Piperazine side chain, difluorophenyl group MIC: 4× higher than fluconazole (vs. Candida albicans)
Quinazoline-triazole Schiff bases (e.g., 6g from ) Quinazoline-triazole 1,2,4-triazole Schiff base, sulfur-linked groups 71% inhibition (50 µg/mL, vs. Fusarium spp.)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Piperazine-carboxamide-benzoxazin Trifluoromethyl pyridine, benzoxazin Antimicrobial activity speculated
N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide Pyrazole-sulfonamide Carbamimidoyl group, pyrazole core Antifungal activity inferred

Structural and Functional Insights

  • Triazole-Piperazine Synergy: The target compound’s triazole-piperazine motif aligns with ’s fluconazole derivatives, where piperazine side chains enhance antifungal potency by optimizing steric and electronic interactions with fungal cytochrome P450 enzymes .
  • Sulfonamide Modifications : Unlike ’s sulfonamide derivatives (e.g., compound 11), which lack dimethyl groups, the N,N-dimethyl substitution in the target compound may reduce polarity, enhancing blood-brain barrier penetration or tissue distribution .
  • Heterocyclic Diversity : The pyridazine core contrasts with quinazoline () or benzoxazin () scaffolds, which exhibit varied bioactivity profiles. For example, quinazoline-triazole hybrids show moderate antibacterial activity (50–70% inhibition at 50 µg/mL), while benzoxazin-piperazine derivatives may target bacterial gyrase .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : The dimethylbenzenesulfonamide group likely increases logP compared to unsubstituted sulfonamides (e.g., ’s compound 11, logP ~1.5), aligning with ’s observation that lipophilicity correlates with antifungal potency .

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